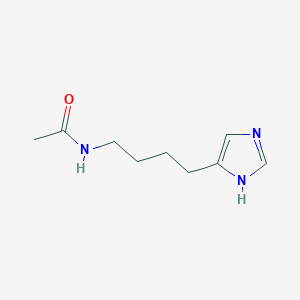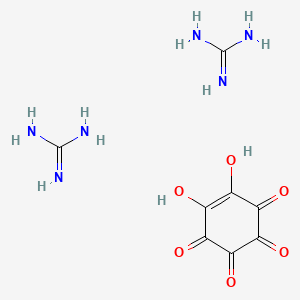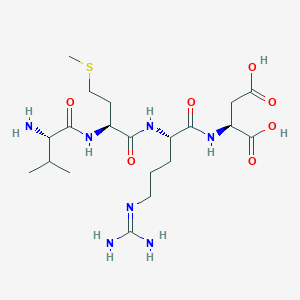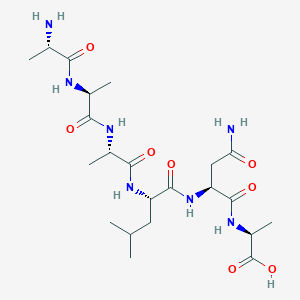
7-(3-Benzylthiophen-2-yl)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-Benzylthiophen-2-yl)heptanoic acid: is an organic compound characterized by a heptanoic acid chain attached to a benzylthiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Benzylthiophen-2-yl)heptanoic acid typically involves the following steps:
Formation of Benzylthiophene: The benzylthiophene moiety can be synthesized through a Suzuki-Miyaura coupling reaction, where a thiophene derivative is coupled with a benzyl halide in the presence of a palladium catalyst and a base.
Attachment of Heptanoic Acid Chain: The benzylthiophene intermediate is then subjected to a Friedel-Crafts acylation reaction with heptanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-(3-Benzylthiophen-2-yl)heptanoic acid undergoes various chemical reactions, including:
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
7-(3-Benzylthiophen-2-yl)heptanoic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 7-(3-Benzylthiophen-2-yl)heptanoic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanoic Acid: A simpler analog with a seven-carbon chain terminating in a carboxylic acid group.
Benzylthiophene Derivatives: Compounds with similar benzylthiophene moieties but different substituents on the heptanoic acid chain.
Uniqueness
7-(3-Benzylthiophen-2-yl)heptanoic acid is unique due to its specific combination of a benzylthiophene moiety and a heptanoic acid chain, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
142422-70-6 |
|---|---|
Molekularformel |
C18H22O2S |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
7-(3-benzylthiophen-2-yl)heptanoic acid |
InChI |
InChI=1S/C18H22O2S/c19-18(20)11-7-2-1-6-10-17-16(12-13-21-17)14-15-8-4-3-5-9-15/h3-5,8-9,12-13H,1-2,6-7,10-11,14H2,(H,19,20) |
InChI-Schlüssel |
BLJRTTSMEWRXQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(SC=C2)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Chloro-4-phenyl-3H-cyclopenta[c]cinnolin-4-ium](/img/structure/B12538077.png)

![(1R,2R)-2-[(2,6-Dimethylphenyl)sulfanyl]-1,2-dihydronaphthalen-1-ol](/img/structure/B12538084.png)


![4-Ethyl-2-[4-(methanesulfonyl)phenyl]-6-(piperidin-1-yl)pyridine](/img/structure/B12538101.png)


![1-Phenyl-4-[4-[tris[4-(4-phenylphenyl)phenyl]methyl]phenyl]benzene](/img/structure/B12538120.png)


![4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid](/img/structure/B12538139.png)
![2-Bromo-1-[4'-(decyloxy)[1,1'-biphenyl]-4-yl]-4-methylpentan-1-one](/img/structure/B12538147.png)
